ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate
Description
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate is a synthetic organic compound characterized by a carbamate functional group linked to a Z-configured α,β-unsaturated butenoyl chain. Key structural features include:
- Ethyl carbamate moiety: Enhances stability and modulates bioavailability, commonly utilized in prodrug design.
- Z-configuration: The stereochemistry at the double bond (C2–C3) may influence reactivity and biological interactions.
- Electron-withdrawing cyano group (C≡N): Stabilizes the α,β-unsaturated system and impacts electrophilicity.
- Dimethylamino substituent (N(CH₃)₂): A strong electron-donating group that increases solubility and may facilitate interactions with biological targets.
Applications remain speculative but may align with antimicrobial or agrochemical research, given structural similarities to bioactive compounds .
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZRKFSVFABDX-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate typically involves the reaction of ethyl cyanoacetate with dimethylamine under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares functional motifs with acrylamide derivatives reported in , but critical differences exist:
The absence of a hydroxycoumarin group in the target compound suggests divergent biological targets compared to 4i/4l, which exhibit potent activity against multi-resistant organisms (MIC: 4–6 μM/mL) .
Physicochemical Properties
- Stability : Carbamates are generally more hydrolytically stable than esters but less so than amides. The target compound’s α,β-unsaturated system may confer reactivity toward nucleophiles (e.g., thiols in biological systems).
- Solubility: The dimethylamino group (pKa ~10–11) likely improves water solubility at physiological pH compared to hydrophobic substituents in 4i/4l (e.g., methoxy-phenoxy) .
Regulatory and Industrial Relevance
- Pharmacopeial standards : Unlike benzathine benzylpenicillin (), the target compound lacks pharmacopeial documentation, indicating it remains in exploratory stages .
- Industrial use: Dibromo-2-cyanoacetamide () is employed as a biocide, suggesting the target’s cyano-carbamate structure could align with agrochemical applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
